(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
Beschreibung
The compound of interest features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a methanone bridge to a 2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl group. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is substituted at position 2 with a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing and lipophilic character.
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O3/c1-30-16-9-12-7-8-27(11-13(12)10-17(16)31-2)19(29)18-24-26-28(25-18)15-5-3-14(4-6-15)20(21,22)23/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSPJXJZPCBVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
One-Pot Cyclization from 3,4-Dimethoxyphenethylamine
The dihydroisoquinoline scaffold is synthesized via a one-pot method starting from 3,4-dimethoxyphenethylamine. Key steps include:
- Formylation : Reaction with ethyl formate under reflux forms an intermediate imine.
- Oxalyl Chloride Treatment : The imine is treated with oxalyl chloride in acetonitrile at 10–20°C, followed by phosphotungstic acid-catalyzed cyclization to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.
- Hydrolysis and Oxidation : Methanol is introduced to hydrolyze intermediates, with subsequent oxidation using dichromate or air/CuCl₂·5H₂O to stabilize the dihydroisoquinoline structure.
Typical Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Formylation | Ethyl formate | Reflux | 6 h | >90% |
| Cyclization | Oxalyl chloride, H₃PW₁₂O₄₀ | 10–20°C | 2 h | 78–80% |
| Oxidation | K₂Cr₂O₇ or O₂/CuCl₂·5H₂O | 50–55°C | 3 h | 75–82% |
Synthesis of 2-(4-Trifluoromethylphenyl)-2H-tetrazole-5-carbonyl Chloride
Multicomponent Ugi-azide Reaction
The tetrazole ring is constructed via a Ugi-azide four-component reaction (Ugi-4CR):
- Components :
- Aldehyde: 4-(Trifluoromethyl)benzaldehyde
- Amine: 2,2-Dimethoxyethylamine
- Isocyanide: Methyl isocyanoacetate
- Azide Source: Trimethylsilyl azide (TMSN₃)
Reaction : Conducted in methanol at room temperature for 18 h, followed by sodium methoxide-mediated cyclization.
Carbonyl Activation : The resulting tetrazole-5-carboxylic acid is converted to acyl chloride using oxalyl chloride or SOCl₂.
Optimized Parameters :
- Solvent : Methanol
- Catalyst : None (thermal conditions)
- Yield : 65–70% for tetrazole formation; 85–90% for acyl chloride conversion.
Coupling Strategies for Methanone Bridge Formation
Friedel-Crafts Acylation
The dihydroisoquinoline core undergoes Friedel-Crafts acylation with 2-(4-trifluoromethylphenyl)-2H-tetrazole-5-carbonyl chloride:
- Conditions : AlCl₃ or FeCl₃ catalysis in dichloromethane at 0–5°C.
- Workup : Quenching with ice-water, followed by extraction and silica gel chromatography.
Yield : 68–72%.
Nucleophilic Acyl Substitution
Alternative coupling employs pre-formed dihydroisoquinoline lithium enolate:
- Enolate Generation : LDA (lithium diisopropylamide) in THF at −78°C.
- Acylation : Reaction with tetrazole carbonyl chloride at −40°C.
Optimization and Challenges
Regioselectivity in Tetrazole Synthesis
Purification Challenges
- Issue : Co-elution of acylated byproducts.
- Resolution : Gradient HPLC with C18 columns (ACN/H₂O + 0.1% TFA).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (s, 1H, isoquinoline-H), 4.30 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.80–2.70 (m, 4H, dihydroisoquinoline-CH₂).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (tetrazole ring).
- HRMS (ESI+) : m/z calc. for C₂₀H₁₇F₃N₄O₃ [M+H]⁺ 441.1254, found 441.1256.
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may interact with neurotransmitter receptors, while the tetrazole ring could participate in hydrogen bonding and other interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The following table compares key structural and physicochemical features of the target compound with analogs from the evidence:
Key Observations:
Trifluoromethyl vs. Fluorine : The target compound’s 4-(trifluoromethyl)phenyl group enhances lipophilicity (logP) and electron-withdrawing effects compared to the fluorophenyl group in . This may improve membrane permeability and target binding affinity but could reduce solubility .
Tetrazole vs. Triazole : Tetrazoles (pKa ~4.9) act as bioisosteres for carboxylic acids, offering metabolic stability over triazoles, which are more prone to oxidative metabolism. The tetrazole in the target compound may improve pharmacokinetics compared to triazole-containing analogs in .
Dihydroisoquinoline Modifications: The 6,7-dimethoxy substitution on the dihydroisoquinoline core is conserved across analogs (e.g., ), suggesting its role in π-π stacking or receptor interactions. Variations in the N-linked substituent (e.g., methanone vs. butyl chains in ) influence steric and electronic profiles .
Biologische Aktivität
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor activity. For instance, research on related isoquinoline derivatives has shown their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that derivatives of isoquinoline effectively reduced tumor size in xenograft models. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival (e.g., ERK pathway) .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Isoquinoline derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-II.
Research Findings:
A comparative analysis indicated that similar compounds exhibited IC50 values in the low micromolar range against COX-II, suggesting a promising therapeutic profile for treating inflammatory diseases .
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cell Cycle Regulation : By affecting cell cycle proteins, it can induce cell cycle arrest in cancerous cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cancer cell death.
Table 1: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the dihydroisoquinoline core and subsequent coupling with the tetrazole moiety. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ . Intermediates are characterized via FTIR (to confirm functional groups like C=O and C-N stretches), ¹H/¹³C NMR (to verify substituent positions and stereochemistry), and elemental analysis (to validate purity by matching calculated vs. experimental C/H/N percentages) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the tetrazole-phenyl ring) and carbon backbone .
- FTIR : Detects key vibrations, such as the methanone C=O stretch (~1650–1700 cm⁻¹) and tetrazole C-N absorption (~1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring correct molecular weight and substituent arrangement .
Q. How is the purity of the compound assessed in academic research settings?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity using a C18 column and acetonitrile/water gradients .
- TLC : Silica gel plates with solvent systems (e.g., ethyl acetate/hexane) and visualization via UV or iodine vapor detect unreacted starting materials .
- Elemental Analysis : Discrepancies <0.3% between calculated and experimental C/H/N values confirm purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to target proteins (e.g., enzymes with hydrophobic pockets, given the compound’s trifluoromethyl and methoxy groups). Docking poses from analogous studies show interactions via π-π stacking and hydrogen bonding .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity under varying pH or solvent conditions .
Q. What strategies optimize synthetic yield and minimize by-products?
- Methodological Answer :
- Solvent Optimization : Polar solvents (e.g., DMSO) enhance solubility of intermediates, while controlled temperatures (40–80°C) reduce side reactions .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for coupling reactions) improve regioselectivity. For example, K₂CO₃ in DMF increases coupling efficiency between dihydroisoquinoline and tetrazole moieties .
- By-Product Analysis : LC-MS identifies impurities (e.g., dehalogenated products), guiding recrystallization in ethanol/methanol mixtures to isolate the target compound .
Q. How do researchers design experiments to evaluate the compound’s stability under various conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors (e.g., UV light, acidic/basic hydrolysis at 37°C) and monitor degradation via HPLC. For example, trifluoromethyl groups may hydrolyze to carboxylic acids under basic conditions, requiring pH-controlled storage .
- Thermogravimetric Analysis (TGA) : Determines thermal stability by measuring mass loss at increasing temperatures (e.g., decomposition points >200°C suggest suitability for high-temperature applications) .
- Long-Term Stability : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity, analyzing degradation products monthly via NMR and MS .
Data Contradiction Analysis
Q. How can conflicting spectroscopic data between similar compounds be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., dihydroisoquinoline derivatives in ). Discrepancies in methoxy proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆).
- X-Ray Crystallography : Resolves ambiguities in stereochemistry by providing unambiguous bond angles and crystal packing .
Q. What experimental approaches address discrepancies in bioactivity across studies?
- Methodological Answer :
- Dose-Response Curves : Test the compound at varying concentrations (e.g., 1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) to identify non-linear effects .
- Control Replicates : Use positive/negative controls (e.g., doxorubicin for anticancer assays) to normalize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to assess reproducibility and identify outliers due to assay conditions (e.g., serum content in cell media) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
